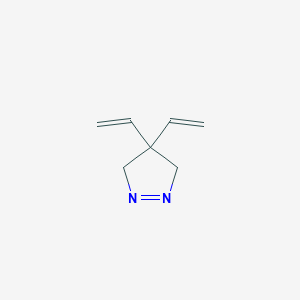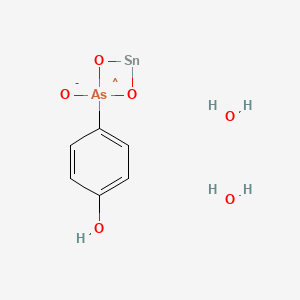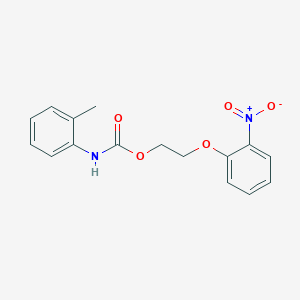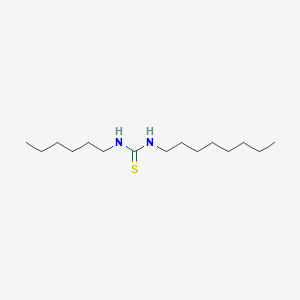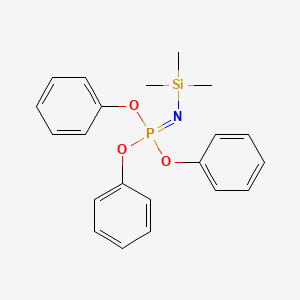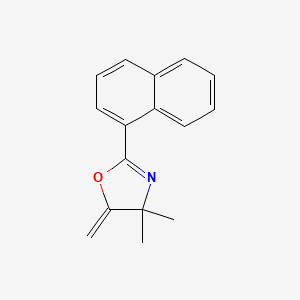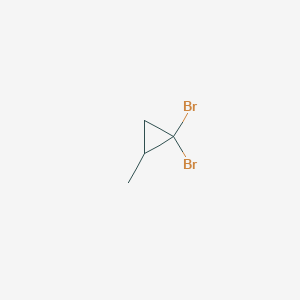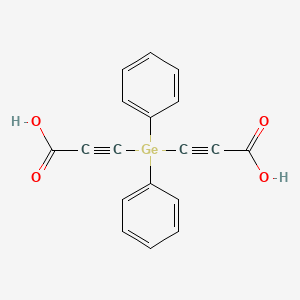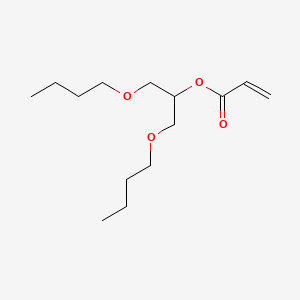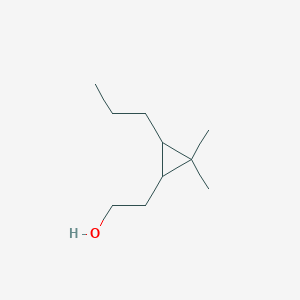
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is characterized by a cyclopropyl ring substituted with dimethyl and propyl groups, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the hydroxyl group. One common method is the reaction of 2,2-dimethyl-3-propylcyclopropane with ethylene oxide under acidic or basic conditions to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces halogenated compounds.
科学的研究の応用
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.
類似化合物との比較
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)ethan-1-ol
- 2-(3-Propylcyclopropyl)ethan-1-ol
- 2-(2,2-Dimethyl-3-butylcyclopropyl)ethan-1-ol
Uniqueness
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is unique due to the specific arrangement of its substituents on the cyclopropyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
62603-53-6 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
2-(2,2-dimethyl-3-propylcyclopropyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-4-5-8-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
JRBRWMFVIYEPFN-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(C1(C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
